Cas no 825633-94-1 (5-iodo-2,3-dihydropyridazin-3-one)

5-iodo-2,3-dihydropyridazin-3-one structure
825633-94-1 structure
Productnaam:5-iodo-2,3-dihydropyridazin-3-one
CAS-nummer:825633-94-1
MF:C4H3IN2O
MW:221.983892679214
MDL:MFCD08693620
CID:68882
PubChem ID:16638330

5-iodo-2,3-dihydropyridazin-3-one Chemische en fysische eigenschappen

Naam en identificatie

    • 5-iodopyridazin-3(2H)-one
    • 5-Iodo-2,3-dihydropyridazin-3-one
    • 3(2H)-Pyridazinone, 5-iodo-
    • 4-iodo-1H-pyridazin-6-one
    • 5-IODO-2H-PYRIDAZIN-3-ONE
    • 5-Iodo-3(2H)-pyridazinone
    • 5-Iodo-3(2H)-pyridazinone (ACI)
    • 5-iodo-2,3-dihydropyridazin-3-one
    • MDL: MFCD08693620
    • Inchi: 1S/C4H3IN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
    • InChI-sleutel: UZWMMCWOUBWROK-UHFFFAOYSA-N
    • LACHT: O=C1NN=CC(I)=C1

Berekende eigenschappen

  • Exacte massa: 221.92900
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 0

Experimentele eigenschappen

  • Dichtheid: 2.40
  • Smeltpunt: 147-148 ºC
  • PSA: 45.75000
  • LogboekP: 0.37450

5-iodo-2,3-dihydropyridazin-3-one Beveiligingsinformatie

5-iodo-2,3-dihydropyridazin-3-one Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-iodo-2,3-dihydropyridazin-3-one Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM102260-5g
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 95%+
5g
$223 2024-07-23
abcr
AB404430-5 g
5-Iodo-3(2H)-pyridazinone; .
825633-94-1
5 g
€359.20 2023-07-19
eNovation Chemicals LLC
Y0981518-5g
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 95%
5g
$260 2023-09-03
TRC
I737690-500mg
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1
500mg
$ 115.00 2022-06-04
Ambeed
A121929-100mg
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
100mg
$10.0 2025-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120922-50G
5-iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
50g
¥ 10,428.00 2023-04-13
TRC
I737690-100mg
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1
100mg
$ 50.00 2022-06-04
Alichem
A029194222-5g
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 95%
5g
$244.80 2023-09-01
Ambeed
A121929-250mg
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
250mg
$22.0 2025-02-24
Ambeed
A121929-1g
5-Iodo-2,3-dihydropyridazin-3-one
825633-94-1 97%
1g
$47.0 2025-02-24

5-iodo-2,3-dihydropyridazin-3-one Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrogen iodide Solvents: Water ;  24 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Toluene ;  120 °C
Referentie
Pyridazine derivatives. Part 39: Reactivity of 5-iodopyridazin-3(2H)-ones in palladium-catalyzed reactions
Coelho, Alberto; et al, Tetrahedron, 2004, 60(52), 12177-12189

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Hydrogen iodide Solvents: Water ;  3 h, 120 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  40 °C
Referentie
Reaction of chloropyridazin-3(2H)-ones with iodide. Part I. A mechanistic study
Krajsovszky, G.; et al, Journal of Molecular Structure: THEOCHEM, 2005, 713(1-3), 235-243

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Hydrogen iodide Solvents: Water ;  10 h, 150 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  40 °C
Referentie
Reaction of chloropyridazin-3(2H)-ones with iodide. Part I. A mechanistic study
Krajsovszky, G.; et al, Journal of Molecular Structure: THEOCHEM, 2005, 713(1-3), 235-243

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrogen iodide Solvents: Water ;  24 h, 140 °C
Referentie
Synthesis and evaluation of 4- and 5-pyridazin-3-one phenoxypropylamine analogues as histamine-3 receptor antagonists
Becknell, Nadine C.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(12), 3880-3886

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  120 °C
Referentie
Pyridazine derivatives. Part 39: Reactivity of 5-iodopyridazin-3(2H)-ones in palladium-catalyzed reactions
Coelho, Alberto; et al, Tetrahedron, 2004, 60(52), 12177-12189

5-iodo-2,3-dihydropyridazin-3-one Raw materials

5-iodo-2,3-dihydropyridazin-3-one Preparation Products

Aanbevolen leveranciers
atkchemica
(CAS:825633-94-1)5-iodo-2,3-dihydropyridazin-3-one
CL17863
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:825633-94-1)5-iodo-2,3-dihydropyridazin-3-one
A900284
Zuiverheid:99%/99%/99%
Hoeveelheid:5g/10g/25g
Prijs ($):184.0/337.0/673.0